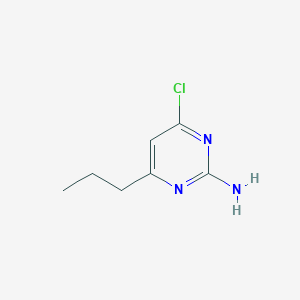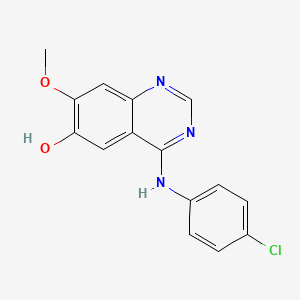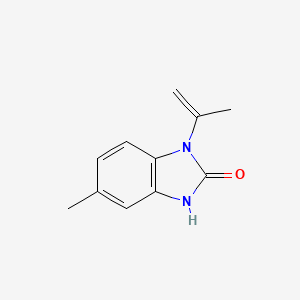
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one is a heterocyclic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one typically involves the condensation of ortho-phenylenediamine with appropriate aldehydes or ketones. One common method is the reaction of ortho-phenylenediamine with acetone under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of benzimidazole derivatives, including this compound, often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反应分析
Types of Reactions
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-alkylated benzimidazoles, N-oxides, and reduced benzimidazole derivatives.
科学研究应用
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Benzimidazole derivatives are known for their potential as anticancer, antiviral, and anti-inflammatory agents. This compound is being investigated for similar therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The compound’s structure allows it to interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-methylbenzimidazole: A derivative with a methyl group at the 2-position.
5,6-dimethylbenzimidazole: A derivative with methyl groups at the 5 and 6 positions.
Uniqueness
1,3-dihydro-5-methyl-1-(1-methylethenyl)-2H-benzimidazol-2-one is unique due to the presence of the prop-1-en-2-yl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a therapeutic agent compared to simpler benzimidazole derivatives.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
6-methyl-3-prop-1-en-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C11H12N2O/c1-7(2)13-10-5-4-8(3)6-9(10)12-11(13)14/h4-6H,1H2,2-3H3,(H,12,14) |
InChI 键 |
FMVJHUDLWSSAMK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2)C(=C)C |
规范 SMILES |
CC1=CC2=C(C=C1)N(C(=O)N2)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


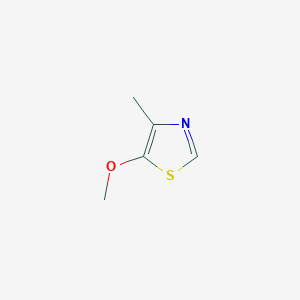
![TERT-BUTYL N-[2-(ETHYLAMINO)-2-METHYLPROPYL]CARBAMATE](/img/structure/B1646597.png)
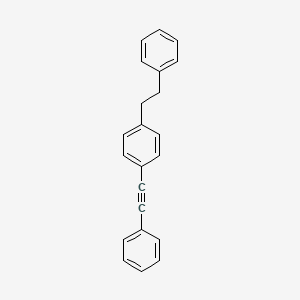
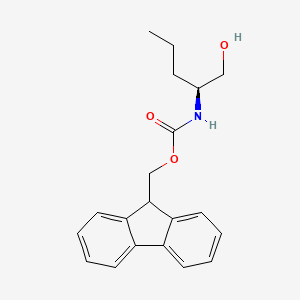
![6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1646614.png)
![4-Chloro-5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646615.png)
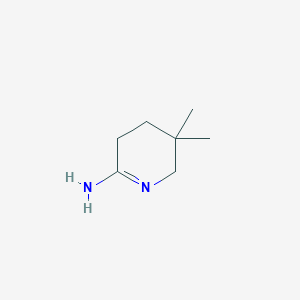
![Methyl 3-[(aminocarbonothioyl)amino]-4-methylbenzoate](/img/structure/B1646618.png)

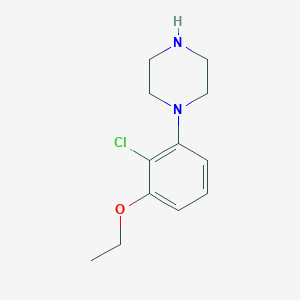
![5-amino-Imidazo[2,1-b]thiazol-6-ol](/img/structure/B1646631.png)

